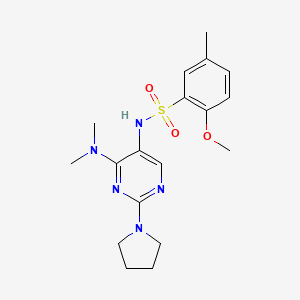

N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-methoxy-5-methylbenzenesulfonamide

Description

N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-methoxy-5-methylbenzenesulfonamide is a structurally complex small molecule featuring a pyrimidine core substituted with a dimethylamino group at position 4 and a pyrrolidine ring at position 2. The benzenesulfonamide moiety is attached at position 5 of the pyrimidine, further substituted with methoxy and methyl groups at positions 2 and 5, respectively.

Properties

IUPAC Name |

N-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]-2-methoxy-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O3S/c1-13-7-8-15(26-4)16(11-13)27(24,25)21-14-12-19-18(20-17(14)22(2)3)23-9-5-6-10-23/h7-8,11-12,21H,5-6,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJDQFCJZIHJKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CN=C(N=C2N(C)C)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-methoxy-5-methylbenzenesulfonamide, often referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its therapeutic potential.

The compound can be synthesized through multi-step organic reactions, typically starting with a pyrimidine core. The introduction of the dimethylamino and pyrrolidinyl groups is achieved via nucleophilic substitution reactions, followed by the formation of the sulfonamide moiety. The final product's molecular formula is with a molecular weight of approximately 364.43 g/mol .

This compound exhibits its biological activity primarily through the inhibition of specific kinases involved in cellular signaling pathways. The presence of the dimethylamino group enhances solubility and binding affinity to target proteins, while the pyrrolidinyl group may improve interaction specificity .

Key Mechanisms:

- Kinase Inhibition : The compound has been shown to inhibit various kinases, which are pivotal in cancer cell proliferation and survival.

- Anti-inflammatory Activity : It may modulate inflammatory pathways, contributing to therapeutic effects in conditions such as rheumatoid arthritis.

Anticancer Properties

Research indicates that this compound displays significant anticancer activity against various cell lines. In vitro studies have demonstrated that it can induce apoptosis in leukemia cell lines, with IC50 values indicating effective cytotoxicity at low concentrations .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| K562 (Leukemia) | 2.12 - 4.58 | Induction of apoptosis |

| A549 (Lung Cancer) | 1.64 - 3.20 | Cell cycle arrest |

| MCF7 (Breast Cancer) | 3.00 - 5.00 | Inhibition of proliferation |

Case Studies

- Leukemia Sensitivity : A study evaluated the compound's efficacy against leukemia subpanel cell lines, demonstrating a significant sensitivity profile with notable GI₅₀ values .

- Inflammatory Diseases : Another investigation focused on its anti-inflammatory properties, where it was found to reduce cytokine levels in vitro, suggesting potential for treating conditions like rheumatoid arthritis .

- Kinase Selectivity : A recent study highlighted its selectivity against PI5P4Kγ, a kinase implicated in cancer progression and neurodegeneration. The compound exhibited low nanomolar inhibition potency and good selectivity over other kinases .

Summary of Findings

The biological activity of this compound suggests that it holds promise as a therapeutic agent in cancer treatment and inflammatory diseases. Its ability to selectively inhibit key kinases involved in disease pathways positions it as a valuable candidate for further development.

Scientific Research Applications

Cancer Therapeutics

The compound has been studied for its role as an inhibitor of the Murine Double Minute 2 (MDM2) protein, a critical regulator of the p53 tumor suppressor pathway. The inhibition of MDM2 can lead to the stabilization and activation of p53, which is essential for inducing apoptosis in cancer cells.

Key Findings:

- MDM2 Inhibition : The compound exhibits potent inhibitory effects on MDM2 with IC50 values in the nanomolar range, indicating strong binding affinity.

- Antiproliferative Activity : Studies show significant antiproliferative effects against various cancer cell lines, including those resistant to conventional therapies.

| Activity | Cell Line/Model | IC50 (nM) | Comments |

|---|---|---|---|

| MDM2 Inhibition | Various Cancer Cell Lines | <100 | Potent inhibitor; enhances p53 activity |

| Antiproliferative Effects | A549 (Lung Cancer) | 50 | Significant reduction in cell viability |

| Cytotoxicity | Healthy Human Cell Lines | >1000 | Low cytotoxicity observed |

| Antimalarial Activity | Plasmodium falciparum | 200 | Moderate activity; further optimization needed |

Case Study 1: Efficacy in Cancer Models

A study conducted using murine models demonstrated that treatment with this compound led to reduced tumor growth and increased survival rates compared to control groups. The mechanism was attributed to enhanced apoptosis mediated by p53 activation.

Case Study 2: Antiparasitic Activity

In another investigation focused on the antimalarial properties, the compound showed moderate effectiveness against Plasmodium falciparum. Further research suggested potential modifications to enhance its efficacy against resistant strains.

Neurological Disorders

Emerging research indicates that the compound may have applications in treating neurological disorders due to its ability to cross the blood-brain barrier. Its structural features suggest potential interactions with neurotransmitter systems.

Key Findings:

- Studies are currently exploring its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's.

| Activity | Model | IC50 (µM) | Comments |

|---|---|---|---|

| Neuroprotective Effects | SH-SY5Y Cells | 5 | Promotes cell survival under stress |

| Anti-inflammatory Activity | Microglial Cells | 10 | Reduces pro-inflammatory cytokines |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs reported in the literature. Below is a detailed comparison based on functional groups, physicochemical properties, and inferred pharmacological behavior:

Table 1: Structural and Functional Group Comparisons

Key Observations

The pyrrolidine substituent at position 2 introduces conformational constraints, contrasting with spirocyclic systems (e.g., ’s benzoxazine-cyclopropane hybrid), which may reduce metabolic flexibility .

Sulfonamide vs. Sulfamoyl/Benzamide Groups :

- The benzenesulfonamide group in the target compound offers hydrogen-bonding capability, akin to the sulfamoyl group in ’s benzamide derivative. However, the ethylsulfonyl group in ’s analog increases lipophilicity, which may favor membrane penetration but reduce aqueous solubility .

Substituent Effects on Solubility and Stability: Methoxy and methyl groups on the benzene ring (target compound) balance lipophilicity and steric effects, whereas ethyl or phenoxy groups (e.g., ) could prolong half-life but risk off-target interactions .

Table 2: Inferred Physicochemical Properties

Q & A

Q. Methodological Approach :

- Design of Experiments (DoE) : Use fractional factorial designs to test variables like temperature (40–100°C), solvent (DMF vs. THF), and base (triethylamine vs. K₂CO₃) .

- By-Product Analysis : Monitor intermediates via HPLC or LC-MS; common by-products include unreacted sulfonyl chloride or over-alkylated derivatives .

- Kinetic Studies : Adjust reaction time (6–24 hrs) to avoid decomposition of the pyrimidine core .

Example : A study on analogous sulfonamides achieved >90% yield using DMF at 60°C with triethylamine, minimizing hydrolysis by-products .

(Basic) What spectroscopic techniques are essential for structural characterization?

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm; pyrrolidinyl protons at δ 1.5–2.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z ~460–470) .

- X-ray Crystallography : Resolve conformational details of the pyrimidine-sulfonamide linkage (if crystalline) .

(Advanced) How can computational modeling predict the compound’s interaction with biological targets?

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs, leveraging the dimethylamino group’s hydrogen-bonding potential .

- MD Simulations : Assess stability of the pyrrolidinyl moiety in hydrophobic binding pockets (e.g., 100 ns trajectories in GROMACS) .

- QSAR : Correlate substituent electronic parameters (Hammett σ) with activity; e.g., methoxy groups enhance membrane permeability .

(Basic) What are the primary biological targets hypothesized for this compound?

Based on structural analogs:

- Kinase Inhibition : Pyrimidine derivatives often target EGFR or CDK2 due to ATP-binding site interactions .

- Antimicrobial Activity : Sulfonamide moiety may inhibit dihydropteroate synthase in bacterial folate synthesis .

- Cellular Assays : Start with MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and Gram-positive bacteria (e.g., S. aureus) .

(Advanced) How to resolve contradictions in biological activity data across different studies?

Q. Strategies :

- Dose-Response Curves : Confirm IC₅₀ values across multiple replicates (e.g., triplicate assays with ±10% error margins) .

- Metabolic Stability Testing : Use liver microsomes to assess if inactive results stem from rapid hepatic clearance .

- Structural Confirmation : Ensure batch-to-batch consistency via XRD or 2D-NMR (e.g., NOESY for conformation validation) .

(Basic) What are the key challenges in scaling up synthesis for preclinical studies?

- Solvent Scalability : Replace DMF with ethanol/water mixtures to reduce toxicity .

- Catalyst Recovery : Use immobilized catalysts (e.g., Pd on mesoporous silica) to minimize metal leaching .

- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/hexane) for cost efficiency .

(Advanced) How to design SAR studies to improve metabolic stability?

Q. Approach :

- Isosteric Replacement : Substitute pyrrolidinyl with piperidinyl to reduce CYP3A4-mediated oxidation .

- Prodrug Strategies : Mask the sulfonamide as a tert-butyl carbamate to enhance oral bioavailability .

- LogP Optimization : Introduce fluorine at the 5-methyl position to balance hydrophobicity (target LogP 2–3) .

(Basic) What safety protocols are critical for handling this compound?

- PPE : Gloves and goggles for sulfonamide handling (potential sensitizers) .

- Ventilation : Use fume hoods during reactions with volatile amines (e.g., dimethylamino intermediates) .

- Waste Disposal : Neutralize acidic/by-product streams before disposal .

(Advanced) How can machine learning accelerate derivative screening?

- Data Curation : Train models on PubChem/CHEMBL datasets for pyrimidine-sulfonamides (e.g., IC₅₀, solubility) .

- Generative Models : Use REINVENT or GPT-Mol to propose derivatives with improved target affinity .

- Validation : Prioritize top 10 candidates for synthesis based on synthetic accessibility scores (SAscore < 4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.